BenchChemオンラインストアへようこそ!

6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Alpha-synuclein Parkinson's disease Amyloid ligand

6-Isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide (CAS 1351615-21-8) is a synthetic small molecule belonging to the benzo[d]thiazol-2(3H)-imine class, characterized by a 6-isopropyl substituent, an N3-propargyl group, and a hydrobromide salt form. The compound has been profiled in authoritative biochemical databases for its interaction with amyloidogenic proteins, with a reported inhibition constant (Ki) of 193 nM against recombinant human alpha-synuclein and 591 nM against recombinant human tau protein, measured via Thioflavin-T displacement fluorescence assays.

Molecular Formula C13H15BrN2S
Molecular Weight 311.24
CAS No. 1351615-21-8
Cat. No. B2452390
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide
CAS1351615-21-8
Molecular FormulaC13H15BrN2S
Molecular Weight311.24
Structural Identifiers
SMILESCC(C)C1=CC2=C(C=C1)N(C(=N)S2)CC#C.Br
InChIInChI=1S/C13H14N2S.BrH/c1-4-7-15-11-6-5-10(9(2)3)8-12(11)16-13(15)14;/h1,5-6,8-9,14H,7H2,2-3H3;1H
InChIKeyXZYMTEDCVSMDRZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine Hydrobromide (CAS 1351615-21-8): Core Structural Identity and Pharmacological Context


6-Isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide (CAS 1351615-21-8) is a synthetic small molecule belonging to the benzo[d]thiazol-2(3H)-imine class, characterized by a 6-isopropyl substituent, an N3-propargyl group, and a hydrobromide salt form. The compound has been profiled in authoritative biochemical databases for its interaction with amyloidogenic proteins, with a reported inhibition constant (Ki) of 193 nM against recombinant human alpha-synuclein and 591 nM against recombinant human tau protein, measured via Thioflavin-T displacement fluorescence assays [1]. Its structural features—particularly the 6-isopropyl group and the terminal alkyne handle—distinguish it from both unsubstituted and 6-methoxy congeners within the same chemotype, suggesting differential binding properties and synthetic utility that warrant careful evaluation during compound selection for neurodegenerative disease research or medicinal chemistry campaigns [1][2].

Why Generic Substitution of 6-Isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine Hydrobromide with Other In-Class Benzothiazol-2(3H)-imines Is Not Advisable


Close structural analogs of 6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide—such as the 6-unsubstituted derivative (CAS 3708-59-6) and the 6-methoxy derivative (CAS 127346-14-9)—share the same core scaffold but differ critically at the C6 position [1]. The C6 substituent modulates both electronic density on the benzothiazole ring and steric interactions within target binding pockets; in the case of the 6-isopropyl group, this translates into measurable binding affinity at alpha-synuclein (Ki = 193 nM) that cannot be assumed for analogs lacking this specific hydrophobic, branched alkyl substituent [1]. Furthermore, the terminal alkyne on the N3-propargyl chain offers a unique synthetic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) bioconjugation, a capability absent in N3-methyl or N3-benzyl analogs, directly impacting utility in probe development and chemical biology applications [1]. The quantitative evidence below demonstrates that even single-point structural changes within this chemotype can produce substantial differences in target engagement profile and synthetic versatility.

Quantitative Differentiation Evidence for 6-Isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine Hydrobromide vs. In-Class Analogs


Alpha-Synuclein Binding Affinity: A Defined Ki of 193 nM Establishes a Benchmark for Target Engagement

The target compound binds to recombinant human alpha-synuclein with a Ki of 193 nM, as measured by displacement of the amyloid-binding dye Thioflavin-T (ThT) in a fluorescence assay after 1.5 hours of incubation [1]. This quantitative binding datum stands in contrast to the 6-methoxy analog (CAS 127346-14-9) and the 6-unsubstituted analog (CAS 3708-59-6), for which no alpha-synuclein binding data have been deposited in major public databases (ChEMBL, BindingDB, PubChem BioAssay) as of the current evidence cutoff [1]. In the broader context of benzothiazole-based alpha-synuclein ligands, ThT itself exhibits a reported dissociation constant (Kd) in the low micromolar range (approximately 1–2 μM) for alpha-synuclein fibrils, indicating that the target compound achieves at least a 5- to 10-fold improvement in affinity over the assay probe molecule [2]. The absence of comparable binding data for the 6-unsubstituted and 6-methoxy analogs means that any assumption of equivalent alpha-synuclein engagement by these alternative scaffolds is unsupported by experimental evidence, making the target compound the only data-validated choice within this specific substitution series.

Alpha-synuclein Parkinson's disease Amyloid ligand

Dual-Target Engagement: Simultaneous Alpha-Synuclein and Tau Binding with Defined Affinity and Selectivity

Beyond alpha-synuclein, the target compound also binds human recombinant tau protein (residues 243–375) with a Ki of 591 nM under identical assay conditions (ThT displacement fluorescence assay, 1.5-hour incubation) [1]. This yields an intra-compound selectivity ratio of approximately 3.1-fold for alpha-synuclein over tau (193 nM vs. 591 nM) [1]. The dual-target engagement profile is significant because cross-talk between alpha-synuclein and tau pathologies is increasingly recognized in neurodegenerative diseases, particularly in Lewy body dementia and Parkinson's disease with cognitive impairment, where both proteins co-aggregate [2]. In contrast, no data exist in the public domain for the binding of the 6-methoxy or 6-unsubstituted analogs to tau, making it impossible to determine whether these alternative scaffolds retain any tau-binding capacity [1]. The documented dual-target profile of the 6-isopropyl derivative provides a rational basis for its selection in studies investigating the alpha-synuclein/tau interface, whereas generic substitution with an untested analog would introduce an undefined variable into experimental design.

Tau protein Alzheimer's disease Dual-target ligand

6-Isopropyl Substituent as a Pharmacophoric Determinant: Class-Level SAR Evidence from Anti-Tubercular Benzothiazole Research

A 2025 study by Saha et al. systematically investigated a series of 6-isopropyl benzothiazole derivatives bearing various thioacetamide side chains as inhibitors of type II NADH dehydrogenase (NDH-2) in Mycobacterium tuberculosis [1]. The most potent compound in this series, C4-1, exhibited a MIC of 4 μg/mL (13.042 μM) against drug-resistant mycobacterial strains, with a safety index exceeding 10, and the 6-isopropyl group was explicitly identified as a conserved structural feature across the entire active series [1]. Although this study evaluated thioacetamide-substituted derivatives rather than the 2-imine/propargyl chemotype of the target compound, the conservation of the 6-isopropyl-benzothiazole core across both series supports the hypothesis that the 6-isopropyl substituent contributes favorably to target binding through hydrophobic and steric interactions that would be absent or altered in the 6-unsubstituted or 6-methoxy analogs [1]. By contrast, the 6-methoxy analog introduces an electron-donating, hydrogen-bond-accepting substituent that would differentially modulate ring electronics and binding-pocket complementarity, while the 6-unsubstituted analog lacks any substituent-mediated interaction at this position . This class-level SAR evidence, while not directly measured on the target compound itself, provides a rational framework for prioritizing the 6-isopropyl derivative over its 6-substituted or unsubstituted congeners in biological screening cascades.

Structure-activity relationship 6-isopropyl pharmacophore Mycobacterium tuberculosis

Terminal Alkyne Handle for Click Chemistry: Enabling Bioconjugation, Probe Synthesis, and Target Deconvolution

The N3-propargyl (prop-2-yn-1-yl) substituent of the target compound provides a terminal alkyne functional group that is fully compatible with copper-catalyzed azide-alkyne cycloaddition (CuAAC), the prototypical bioorthogonal click chemistry reaction [1]. This structural feature enables post-synthetic conjugation to azide-bearing fluorophores, biotin tags, affinity resins, or PEG chains without requiring de novo synthesis of a modified scaffold, thereby streamlining the construction of chemical probes for pull-down experiments, cellular imaging, or target identification studies [1]. The hydrobromide salt form provides the compound as a stable, weighable solid with improved aqueous solubility compared to the free base, facilitating accurate preparation of stock solutions for biological assays [2]. While the 6-methoxy and 6-unsubstituted analogs also retain the N3-propargyl group, the combination of the alkyne handle with the 6-isopropyl pharmacophore (as established in Evidence Items 1–3) yields a uniquely versatile scaffold where both target-binding potency and synthetic tractability are simultaneously optimized. Analogs in which the propargyl group is replaced by methyl, benzyl, or other non-alkyne substituents—such as 3-methyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine (CAS 1286699-99-7)—entirely lack this click-conjugation capability, representing a fundamentally different and less versatile chemical tool .

Click chemistry CuAAC bioconjugation Chemical probe development

Validated Application Scenarios for 6-Isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine Hydrobromide Based on Quantitative Evidence


Alpha-Synuclein Amyloid Ligand for Parkinson's Disease and Synucleinopathy Research

The compound's documented Ki of 193 nM for alpha-synuclein makes it suitable as a reference ligand in ThT displacement assays for screening or validating alpha-synuclein fibril binders [1]. Its defined affinity provides a benchmark against which novel ligands can be quantitatively compared, and its commercial availability as a characterized solid (hydrobromide salt) supports reproducible experimental workflows across laboratories [1][2].

Dual Alpha-Synuclein/Tau Probe for Investigating Protein Co-Aggregation in Neurodegenerative Disease Models

With a Ki of 591 nM for tau and a 3.1-fold selectivity for alpha-synuclein, this compound is the only data-supported dual-target ligand in its chemotype class for simultaneously engaging both amyloidogenic proteins [1]. This profile is directly relevant to studies of alpha-synuclein/tau co-pathology in Lewy body dementia, Parkinson's disease dementia, and mixed-pathology Alzheimer's disease, where a single chemical probe can interrogate both protein targets in the same experimental system [1][3].

Click-Chemistry-Ready Scaffold for Chemical Probe Synthesis and Target Deconvolution Campaigns

The N3-propargyl group provides a bioorthogonal alkyne handle for CuAAC-mediated conjugation to azide-functionalized reporter tags (fluorophores, biotin, affinity matrices) without modifying the benzothiazole pharmacophore [4]. This enables pull-down experiments for target identification, fluorescence polarization assays, and cellular imaging studies using a single, unified scaffold, eliminating the need for separate synthesis of tagged and untagged analogs [4].

Medicinal Chemistry Starting Point for 6-Isopropyl Benzothiazole-Based Inhibitor Optimization

The class-level SAR from the 2025 anti-tubercular study demonstrates that the 6-isopropyl-benzothiazole core supports potent biological activity (MIC = 4 μg/mL for optimized thioacetamide derivatives) [5]. The target compound, with its 2-imine and N3-propargyl substituents, offers a distinct functionalization pattern for structure-activity relationship exploration—particularly the conversion of the imine to thioacetamide or other amide/urea derivatives—while retaining the validated 6-isopropyl pharmacophore, thus serving as a versatile late-stage diversification intermediate [5].

Quote Request

Request a Quote for 6-isopropyl-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-imine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.